Xanthoxyletin Xanthoxyletin Xanthoxyletin belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. Xanthoxyletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xanthoxyletin is primarily located in the membrane (predicted from logP). Outside of the human body, xanthoxyletin can be found in herbs and spices, lemon, mandarin orange (clementine, tangerine), and sweet orange. This makes xanthoxyletin a potential biomarker for the consumption of these food products.
Xanthoxyletin is a member of coumarins. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 84-99-1
VCID: VC21339056
InChI: InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3
SMILES: CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Xanthoxyletin

CAS No.: 84-99-1

VCID: VC21339056

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Xanthoxyletin - 84-99-1

Description

Xanthoxyletin is a coumarin compound isolated from plants such as Erythrina variegata and has been identified in various citrus species like Citrus reticulata and Citrus medica . It belongs to the class of linear pyranocoumarins, which are organic compounds containing a pyran moiety linearly fused to a coumarin ring . Xanthoxyletin has garnered significant attention due to its diverse biological activities, including antibacterial, fungicidal, algicidal, and anticancer properties.

Biological Activities of Xanthoxyletin

Xanthoxyletin exhibits a range of biological activities that make it a compound of interest in medical research:

  • Antimicrobial Properties: It has been reported to possess antibacterial, fungicidal, and algicidal activities, which could be beneficial in developing treatments against microbial infections .

  • Anticancer Properties: Xanthoxyletin has shown potential as an anticancer agent. It induces apoptosis and cell cycle arrest in various cancer cell lines. For instance, it causes S phase arrest in human gastric adenocarcinoma SGC-7901 cells and G2/M phase arrest in human oral squamous cancer cells .

Anticancer Mechanisms of Xanthoxyletin

Xanthoxyletin's anticancer effects are attributed to several mechanisms:

  • Apoptosis and Autophagy: It induces apoptosis and autophagy in cancer cells, which are crucial processes for eliminating malignant cells. In SCC-1 oral cancer cells, xanthoxyletin treatment increased apoptosis and autophagy by modulating apoptosis-related proteins (Bax and Bcl-2) and autophagy-related proteins (LC3I, LC3II, Beclin 1, p62, and VSp34) .

  • Cell Cycle Arrest: Xanthoxyletin causes cell cycle arrest, which halts tumor growth. In SCC-1 cells, it induces G2/M arrest, while in SGC-7901 gastric cancer cells, it causes S phase arrest .

  • Inhibition of Signaling Pathways: Xanthoxyletin inhibits the MEK/ERK signaling pathway, which is involved in cell proliferation. This inhibition contributes to its antiproliferative effects on cancer cells .

Research Findings and Potential Applications

Recent studies have highlighted xanthoxyletin's potential as a therapeutic agent against various cancers, including gastric and oral squamous cell carcinomas. The compound's ability to induce apoptosis, autophagy, and cell cycle arrest makes it a promising candidate for further mechanistic and therapeutic studies.

Cancer TypeCell LineIC₅₀ (μM)Mechanism
Gastric AdenocarcinomaSGC-7901Not specifiedS phase arrest, apoptosis through mitochondrial dysfunction
Oral Squamous Cell CarcinomaSCC-110±0.8G2/M arrest, apoptosis, autophagy, inhibition of MEK/ERK pathway
Oral Squamous Cell CarcinomaSCC-415±1.2G2/M arrest, apoptosis, autophagy
Oral Squamous Cell CarcinomaSCC-915±1.0G2/M arrest, apoptosis, autophagy
Oral Squamous Cell CarcinomaSCC-2525±2.0G2/M arrest, apoptosis, autophagy
Oral Squamous Cell CarcinomaCAL-2715±1.8G2/M arrest, apoptosis, autophagy
Oral Squamous Cell CarcinomaFaDu30±2.4G2/M arrest, apoptosis, autophagy
CAS No. 84-99-1
Product Name Xanthoxyletin
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Standard InChI InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3
Standard InChIKey JSJIIHRNDMLJGK-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Canonical SMILES CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Melting Point 133.0 °C
133°C
Physical Description Solid
Solubility 1.55e-04 M
Synonyms xanthoxyletin
PubChem Compound 66548
Last Modified Aug 15 2023

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258.2687 g/mol